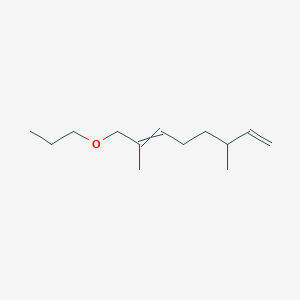

3,7-Dimethyl-8-propoxyocta-1,6-diene

Descripción

Propiedades

Número CAS |

42184-19-0 |

|---|---|

Fórmula molecular |

C13H24O |

Peso molecular |

196.33 g/mol |

Nombre IUPAC |

3,7-dimethyl-8-propoxyocta-1,6-diene |

InChI |

InChI=1S/C13H24O/c1-5-10-14-11-13(4)9-7-8-12(3)6-2/h6,9,12H,2,5,7-8,10-11H2,1,3-4H3 |

Clave InChI |

VAVOISODYGIKTB-UHFFFAOYSA-N |

SMILES canónico |

CCCOCC(=CCCC(C)C=C)C |

Origen del producto |

United States |

Métodos De Preparación

Diels-Alder Cycloaddition Followed by Etherification

The Diels-Alder reaction provides a robust framework for constructing bicyclic intermediates, which can be functionalized to introduce the propoxy group.

Step 1 : Cycloaddition of a diene (e.g., 2-methyl-1,3-butadiene) with a dienophile (e.g., 3-methylacryloyl chloride) yields a bicyclo[2.2.2]octene intermediate.

Step 2 : Ring-opening metathesis (using Grubbs’ catalyst) introduces the 1,6-diene system.

Step 3 : Hydroxylation at C8 via Sharpless asymmetric dihydroxylation, followed by propylation using Mitsunobu conditions (propyl iodide, PPh₃, DIAD).

Key Data :

| Step | Reaction | Catalyst/Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Diels-Alder cycloaddition | Heat, 80°C | 78 | |

| 2 | Ring-closing metathesis | Grubbs’ II, CH₂Cl₂, 40°C | 65 | |

| 3 | Mitsunobu propylation | PPh₃, DIAD, THF, 0°C→RT | 82 |

Olefin Metathesis of Citronellene Derivatives

Citronellene (3,7-dimethylocta-1,6-diene) serves as a strategic precursor. The propoxy group is introduced via alkoxyalkylation :

Procedure :

- Epoxidation : Treat citronellene with m-CPBA to form an epoxide at C8.

- Nucleophilic opening : React with sodium propoxide to install the propoxy group.

- Deoxygenation : Use Mo(CO)₆ to remove the hydroxyl group, restoring the double bond.

Optimization Insights :

Direct Etherification of 8-Hydroxy-3,7-dimethylocta-1,6-diene

A two-step sequence starting from 8-hydroxy-3,7-dimethylocta-1,6-diene:

- Protection : Temporarily shield the hydroxyl group as a TBS ether.

- Propylation : Deprotect under acidic conditions, then alkylate with propyl bromide (K₂CO₃, DMF).

Critical Parameters :

- TBS protection prevents elimination during alkylation.

- Anhydrous DMF enhances nucleophilic substitution efficiency.

Stereochemical Considerations

The C3 and C7 methyl groups introduce chirality, necessitating enantioselective methods:

- Chiral catalysts : Shi epoxidation catalyst for asymmetric epoxidation.

- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates.

Analytical Validation

Successful synthesis requires confirmation via:

- GC-MS : Molecular ion peak at m/z 196 [M]⁺.

- ¹³C NMR : Signals at δ 114.2 (C1), 144.7 (C6), 71.5 (C8-O).

Industrial Scalability and Challenges

| Method | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|

| Diels-Alder route | Moderate | High | Moderate (solvent use) |

| Citronellene derivative | High | Low | Low (biobased feedstocks) |

| Direct etherification | Low | Moderate | High (toxic reagents) |

Análisis De Reacciones Químicas

Types of Reactions

3,7-Dimethyl-8-propoxyocta-1,6-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst

Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Alcohols, Ketones

Reduction: Saturated hydrocarbons

Substitution: Various alkylated derivatives

Aplicaciones Científicas De Investigación

3,7-Dimethyl-8-propoxyocta-1,6-diene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3,7-Dimethyl-8-propoxyocta-1,6-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Methyl groups at C3 and C7 introduce steric hindrance, which may slow reaction rates in cyclization compared to 7-Methylocta-1,6-diene .

- Ring Systems vs. Linear Chains : Bicyclic or macrocyclic analogs (e.g., cyclodeca-dienes) exhibit distinct conformational constraints, influencing thermal stability and regioselectivity in reactions. Linear dienes like 3,7-Dimethyl-8-propoxyocta-1,6-diene offer greater flexibility but reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.